molecular formula C10H13NO3 B12969741 Methyl 6-amino-3-methoxy-2-methylbenzoate

Methyl 6-amino-3-methoxy-2-methylbenzoate

Cat. No.: B12969741
M. Wt: 195.21 g/mol
InChI Key: IABQFSMOBJFXGJ-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 3-methoxy-2-methylbenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-methoxy-2-methylbenzoate.

    Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding methyl 6-nitro-3-methoxy-2-methylbenzoate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in the formation of methyl 6-amino-3-methoxy-2-methylbenzoate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-amino-3-methoxy-2-methylbenzoate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form derivatives with different functional groups at the amino position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 6-amino-3-methoxy-2-methylbenzoate can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Pharmaceuticals: The compound may be explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.

    Biochemical Research: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agrochemicals: It may be utilized in the synthesis of agrochemical products, including herbicides or insecticides.

Mechanism of Action

The mechanism of action of methyl 6-amino-3-methoxy-2-methylbenzoate would depend on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amino groups could play a role in binding to active sites or influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    Methyl 3-amino-2-methylbenzoate: Similar structure but lacks the methoxy group, which may result in different reactivity and applications.

    Methyl 3-amino-4-methoxybenzoate:

Uniqueness: Methyl 6-amino-3-methoxy-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methoxy and amino groups provides versatility in its applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-amino-3-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

IABQFSMOBJFXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)OC

Origin of Product

United States

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